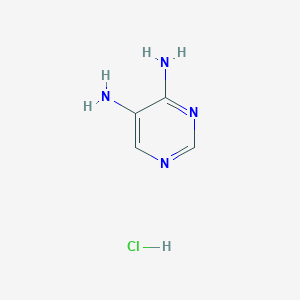

Pyrimidine-4,5-diamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidine-4,5-diamine hydrochloride is a useful research compound. Its molecular formula is C4H7ClN4 and its molecular weight is 146.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

Direcciones Futuras

While specific future directions for Pyrimidine-4,5-diamine hydrochloride were not found in the search results, pyrimidine compounds continue to be a subject of interest in the field of organic synthesis due to their various chemical and biological applications . This suggests that future research may continue to explore new synthesis methods, applications, and properties of these compounds.

Mecanismo De Acción

Target of Action

Pyrimidine-4,5-diamine hydrochloride, like other pyrimidine derivatives, has the ability to interact with various targets by effectively forming hydrogen bonds

Mode of Action

Pyrimidine derivatives are known to interact with their targets by forming hydrogen bonds and acting as bioisosteres for phenyl and other aromatic π systems . This interaction often improves the pharmacokinetic and pharmacodynamic properties of the drug .

Biochemical Pathways

Pyrimidines are known to play a crucial role in nucleotide synthesis, which is a fundamental biochemical pathway in all living organisms . They are also involved in the catabolism of nucleotides to uric acid .

Pharmacokinetics

The pyrimidine ring’s ability to form hydrogen bonds and act as bioisosteres for phenyl and other aromatic π systems often improves the pharmacokinetic and pharmacodynamic properties of the drug .

Result of Action

It is known that pyrimidine derivatives can have a wide range of biological activities, including antibacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective effects .

Análisis Bioquímico

Biochemical Properties

Pyrimidine-4,5-diamine hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it acts as an inhibitor for cyclic adenosine monophosphate phosphodiesterase in platelets, which is essential for regulating intracellular levels of cyclic adenosine monophosphate . Additionally, it supports the inhibition of adenosine in thrombocytopenia by preventing the absorption of vascular and blood cells . This compound also strengthens prostacyclin anti-aggregation activity and enhances the biosynthesis of prostacyclin, thereby decreasing pulmonary hypertension .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it modulates the signaling pathways involved in platelet aggregation and vascular function . By inhibiting cyclic adenosine monophosphate phosphodiesterase, it increases the levels of cyclic adenosine monophosphate, which in turn affects gene expression and cellular metabolism . This compound also impacts the biosynthesis of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of cyclic adenosine monophosphate phosphodiesterase, inhibiting its activity and leading to increased levels of cyclic adenosine monophosphate . This elevation in cyclic adenosine monophosphate levels results in the activation of protein kinase A, which phosphorylates various target proteins, thereby altering gene expression and cellular functions . Additionally, this compound enhances the biosynthesis of prostacyclin by upregulating the expression of prostacyclin synthase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that this compound maintains its inhibitory effects on cyclic adenosine monophosphate phosphodiesterase and its ability to enhance prostacyclin biosynthesis over extended periods . Prolonged exposure to the compound may lead to adaptive changes in cellular function, such as altered gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits cyclic adenosine monophosphate phosphodiesterase and enhances prostacyclin biosynthesis without causing significant adverse effects . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at certain dosages, and further increases in dosage do not result in additional therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cyclic adenosine monophosphate phosphodiesterase and prostacyclin synthase, influencing their activity and the overall metabolic flux . The compound’s inhibition of cyclic adenosine monophosphate phosphodiesterase leads to increased levels of cyclic adenosine monophosphate, which affects various downstream metabolic processes . Additionally, this compound enhances the biosynthesis of prostacyclin, impacting the levels of this important metabolite .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It interacts with membrane transporters that facilitate its uptake into cells . Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its interactions with vascular and blood cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm, where it interacts with cyclic adenosine monophosphate phosphodiesterase and other target proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These interactions and localizations are crucial for its inhibitory effects on cyclic adenosine monophosphate phosphodiesterase and its enhancement of prostacyclin biosynthesis .

Propiedades

IUPAC Name |

pyrimidine-4,5-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4.ClH/c5-3-1-7-2-8-4(3)6;/h1-2H,5H2,(H2,6,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBNENHPZIJFTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608758 |

Source

|

| Record name | Pyrimidine-4,5-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63211-97-2 |

Source

|

| Record name | Pyrimidine-4,5-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)